molecular formula C27H29N5O3 B2614701 (Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide CAS No. 398998-05-5

(Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide

Cat. No. B2614701
CAS RN: 398998-05-5
M. Wt: 471.561
InChI Key: WEANVMCSMNNJOP-HFTWOUSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide is a chemical compound that has been studied for its potential use in scientific research. It is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated. In

Scientific Research Applications

Nitro-aromatic Compounds in Environmental Studies

Nitro-aromatic compounds, such as 3-Nitrobenzanthrone, have been extensively studied for their environmental impact, particularly regarding air pollution and potential carcinogenic effects. For instance, 3-Nitrobenzanthrone is known for its mutagenic and carcinogenic properties, identified in diesel exhaust and ambient air particulate matter. Research has highlighted its genotoxicity, forming DNA adducts after metabolic activation. Such studies underline the importance of monitoring and regulating nitro-aromatic pollutants to mitigate health risks associated with air quality (Arlt, 2005).

properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c33-26(29-28-21-22-8-7-13-25(20-22)32(34)35)14-15-30-16-18-31(19-17-30)27(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-13,20-21,27H,14-19H2,(H,29,33)/b28-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEANVMCSMNNJOP-HFTWOUSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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